2H-Oxazolo[4,5-g]indazole
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Overview
Description
2H-Oxazolo[4,5-g]indazole is a heterocyclic compound that features both oxazole and indazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[4,5-g]indazole typically involves the formation of both oxazole and indazole rings. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Additionally, transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2H-Oxazolo[4,5-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to halogenated derivatives, while nitration results in nitro-substituted compounds .
Scientific Research Applications
2H-Oxazolo[4,5-g]indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Oxazolo[4,5-g]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2H-Oxazolo[4,5-g]indazole can be compared with other similar compounds, such as:
Oxazole Derivatives: These compounds share the oxazole ring but lack the indazole structure, leading to differences in reactivity and applications.
Uniqueness: The combination of oxazole and indazole rings in this compound provides a unique scaffold that can be exploited for various chemical and biological applications. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler counterparts .
Properties
CAS No. |
21274-68-0 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) |
InChI Key |
RCBDEUSKSFNADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)OC=N2 |
Origin of Product |
United States |
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